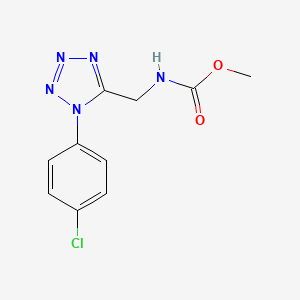

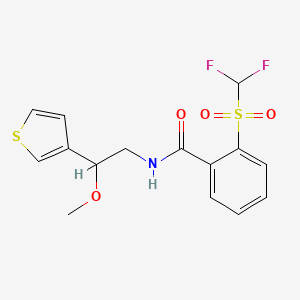

methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, particularly those involving tetrazole and chlorophenyl groups, has been explored in various studies. For example, Gu et al. (2009) developed a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), an intermediate useful in the preparation of metal passivators and light-sensitive materials, demonstrating the efficiency and environmental friendliness of their approach (Gu, Yu, Zhang, & Xu, 2009).

Molecular Structure Analysis

The molecular structure of compounds like this compound is critical for understanding their chemical behavior. Tetrazole-containing compounds, as discussed by Popova and Trifonov (2015), exhibit significant biological activity due to their structural features, including the ability to form strong hydrogen bonds and penetrate biological membranes (Popova & Trifonov, 2015).

Chemical Reactions and Properties

The reactivity of tetrazole-containing compounds and their derivatives has been extensively studied. For instance, compounds with a tetrazolyl moiety have been shown to possess high biological activity, making them suitable for the development of new drugs. This is attributed to the tetrazoles' ability to behave as acids and bases, form strong hydrogen bonds, and exhibit high metabolic stability (Popova & Trifonov, 2015).

Physical Properties Analysis

While specific studies on the physical properties of this compound were not identified, the physical properties of related compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often determined by the molecular structure and substituent effects on the core compound.

Chemical Properties Analysis

The chemical properties of tetrazole-containing compounds, including reactivity towards various reagents, stability under different conditions, and the potential to undergo a range of chemical transformations, are key areas of interest. For example, the reactivity of tetrazole derivatives in the synthesis of various classes of heterocyclic compounds highlights the versatility of these compounds in organic synthesis and medicinal chemistry (Popova & Trifonov, 2015).

Scientific Research Applications

Multi-13 C-labelled Inhibitors of Tubulin Assembly

- This study focuses on the synthesis of various methyl N-(1H-benzimidazol-2-yl) carbamates, including those enriched in 13C, and presents detailed NMR and mass spectral data of the products and intermediates. These compounds could be relevant to the study of tubulin assembly and potentially have applications in cancer research (Cheung, Chau, & Lacey, 1987).

Nanoparticles for Sustained Release in Agriculture

- Carbendazim and tebuconazole, related to the given compound, are used in agriculture for fungal disease control. This paper discusses the development of solid lipid nanoparticles and polymeric nanocapsules as carriers for these fungicides, highlighting their potential for improved release profiles and reduced environmental toxicity (Campos et al., 2015).

Synthesis of N-arylcarbamates with Tetrazole Fragment

- This research involves the synthesis of N-arylcarbamates with a 1,2,3,4-tetrazole fragment, which could be structurally related to the compound . The study provides insights into potential new compounds for various pharmacological applications (Velikorodov et al., 2014).

Docking Studies and Crystal Structure Analysis

- This paper focuses on the structural analysis of tetrazole derivatives, which could provide valuable information for the understanding of similar compounds' interactions with biological targets, such as enzymes (Al-Hourani et al., 2015).

Synthesis of 1,3-Oxazole Clubbed Pyridyl-pyrazolines as Anticancer Agents

- This study presents the synthesis of novel compounds incorporating pyrazoline, which might offer insights into the development of related compounds for potential anticancer applications (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

Target of Action

The primary target of methyl ((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)carbamate, also known as pyraclostrobin , is the mitochondrial respiration of fungi . It belongs to the strobilurin group of fungicides , which are known for their broad-spectrum control against a wide range of fungal pathogens .

Mode of Action

Pyraclostrobin acts by inhibiting mitochondrial respiration in fungi . It achieves this by blocking electron transfer within the respiratory chain . This disruption of the respiratory chain leads to the cessation of important cellular biochemical processes, ultimately resulting in the halt of fungal growth .

Biochemical Pathways

The inhibition of mitochondrial respiration disrupts several key biochemical pathways within the fungal cells . The blockage of electron transfer within the respiratory chain leads to a severe disruption of cellular biochemical processes . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively stopping their proliferation .

Pharmacokinetics

After oral administration of radiolabelled pyraclostrobin to rats, about 50% of the dose was absorbed . Concentrations of radiolabel in the blood peaked initially after 30 minutes, followed by a secondary peak at 8 or 24 hours . The majority (74-91%) of the radiolabelled dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of pyraclostrobin in rats proceeds through three main pathways .

Result of Action

The result of pyraclostrobin’s action is the effective control of major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres . By inhibiting mitochondrial respiration, pyraclostrobin prevents these fungi from growing and reproducing, thereby protecting crops from disease .

Action Environment

The action of pyraclostrobin can be influenced by environmental factors. For example, its efficacy and stability can be affected by factors such as temperature, humidity, and pH . Pyraclostrobin is known for its excellent rainfastness, meaning it adheres strongly to plant surfaces and maintains its protective effects even after rainfall or irrigation .

Safety and Hazards

properties

IUPAC Name |

methyl N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O2/c1-18-10(17)12-6-9-13-14-15-16(9)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWUOEFPADFRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

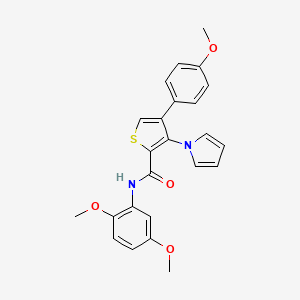

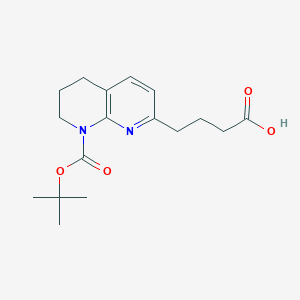

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

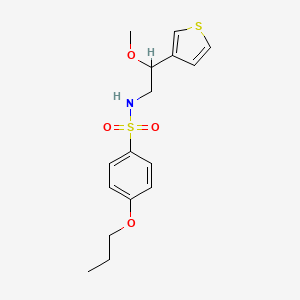

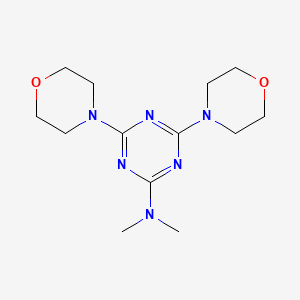

![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)

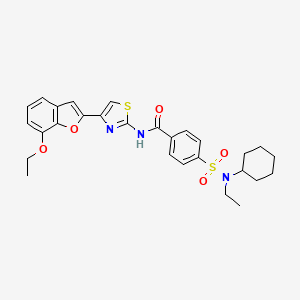

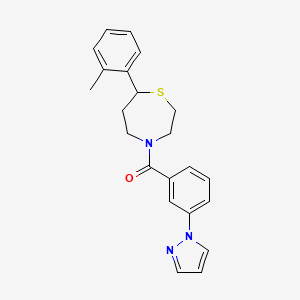

![Ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-prop-2-enylquinazolin-2-yl]sulfanylacetate](/img/structure/B2494120.png)

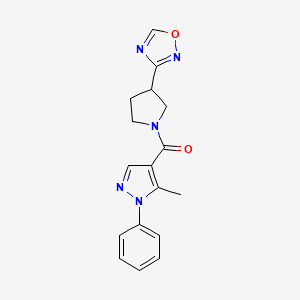

![1-[(4-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2494121.png)